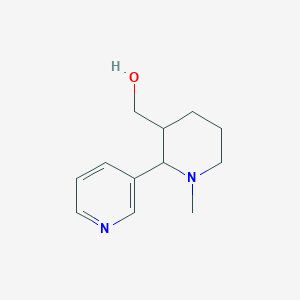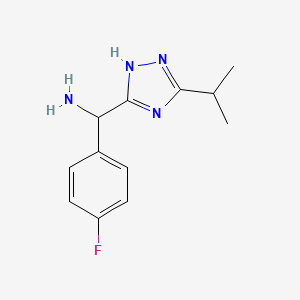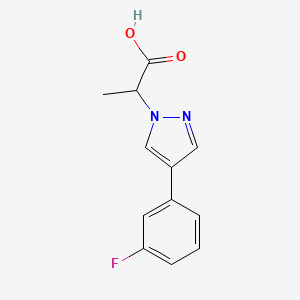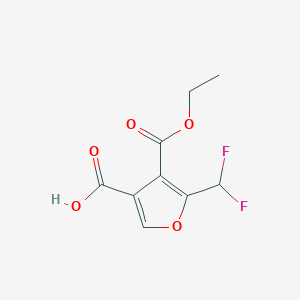
4-(Isobutylamino)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isobutylamino)nicotinic acid typically involves the introduction of an isobutylamino group to the nicotinic acid structure. One common method is the nucleophilic substitution reaction where nicotinic acid is reacted with isobutylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is preferred due to its efficiency and the availability of raw materials. The process may also involve purification steps such as crystallization or distillation to obtain the desired product in high purity.
化学反应分析
Types of Reactions
4-(Isobutylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isobutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid oxides, while reduction may produce nicotinic alcohol derivatives.
科学研究应用
4-(Isobutylamino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Industry: It is used in the production of various industrial chemicals and as an additive in certain products.
作用机制
The mechanism of action of 4-(Isobutylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to influence lipid metabolism by modulating the synthesis and degradation of triglycerides in the liver . It also affects the release of adipokines from adipocytes, which play a role in regulating lipid levels in the blood . Additionally, it may interact with nicotinic acid receptors, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Nicotinic Acid (Niacin): A primary form of vitamin B3, used to treat niacin deficiency and hyperlipidemia.
Nicotinamide: An amide derivative of nicotinic acid, used in various biological applications.
Inositol Hexanicotinate: A form of niacin that is slowly released in the body.
Uniqueness
4-(Isobutylamino)nicotinic acid is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-(2-methylpropylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)5-12-9-3-4-11-6-8(9)10(13)14/h3-4,6-7H,5H2,1-2H3,(H,11,12)(H,13,14) |
InChI 键 |
LCVKVNYCMANXEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=C(C=NC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787025.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B11787034.png)


![2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11787054.png)



![2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)

